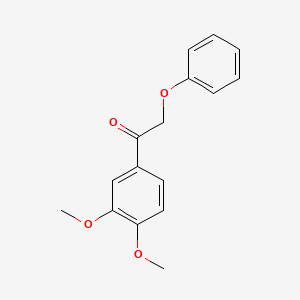
1-(3,4-Dimethoxy-phenyl)-2-phenoxy-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxy-phenyl)-2-phenoxy-ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two aromatic rings, one substituted with methoxy groups at the 3 and 4 positions, and the other with a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxy-phenyl)-2-phenoxy-ethanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with phenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired ketone. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as Lewis acids can further enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dimethoxy-phenyl)-2-phenoxy-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Nitro, bromo, or sulfonic acid derivatives.
Applications De Recherche Scientifique
1-(3,4-Dimethoxy-phenyl)-2-phenoxy-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethoxy-phenyl)-2-phenoxy-ethanone involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound may also interact with cellular receptors and signaling pathways, leading to the modulation of various biological processes.
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethoxy-phenyl)-2-phenoxy-ethanone can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4,5-Trimethoxyphenethylamine: A compound closely related to mescaline with an additional methoxy group at the 5 position.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and phenoxy groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it an important subject of study in organic chemistry, biology, and medicine. Further research is needed to fully explore its potential and develop new applications for this intriguing compound.
Propriétés
Formule moléculaire |
C16H16O4 |
|---|---|
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-2-phenoxyethanone |
InChI |
InChI=1S/C16H16O4/c1-18-15-9-8-12(10-16(15)19-2)14(17)11-20-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Clé InChI |
WUHFZLGIJAJHCT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)COC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


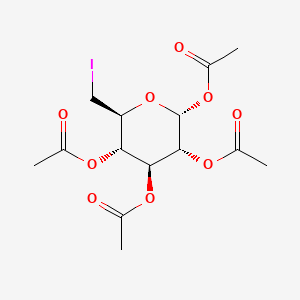


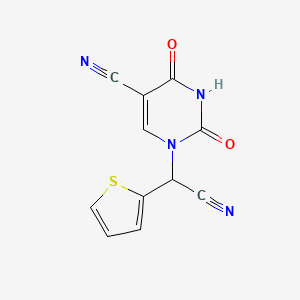
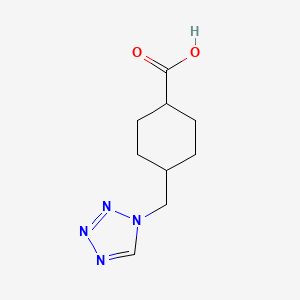

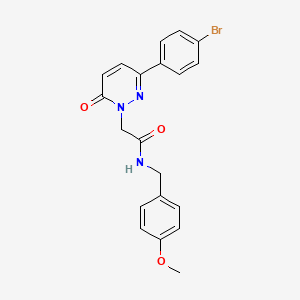
![7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14880052.png)
![5-(3,4-dichlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880056.png)
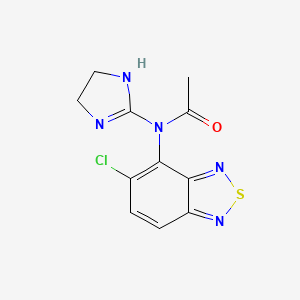
![ethyl 4-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B14880072.png)
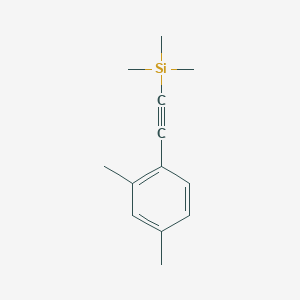
![3-[(2-Hydroxy-5-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14880087.png)
![3-[(4-Chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14880100.png)
